molecular formula C14H13Br2N3O2 B11119297 2-[(3,5-Dibromo-4-methylphenyl)amino]-N'-[(Z)-(furan-2-YL)methylidene]acetohydrazide

2-[(3,5-Dibromo-4-methylphenyl)amino]-N'-[(Z)-(furan-2-YL)methylidene]acetohydrazide

Cat. No.: B11119297
M. Wt: 415.08 g/mol
InChI Key: GNVJYNPTIMDGRL-WSVATBPTSA-N
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Description

2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(Z)-(furan-2-YL)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of brominated aromatic rings and a furan moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(Z)-(furan-2-YL)methylidene]acetohydrazide typically involves multiple steps:

    Starting Materials: The synthesis begins with 3,5-dibromo-4-methylaniline and furan-2-carbaldehyde.

    Formation of Intermediate: The initial step involves the reaction of 3,5-dibromo-4-methylaniline with acetohydrazide to form an intermediate compound.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with furan-2-carbaldehyde under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(Z)-(furan-2-YL)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(Z)-(furan-2-YL)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(Z)-(furan-2-YL)methylidene]acetohydrazide involves its interaction with specific molecular targets. The brominated aromatic rings and furan moiety may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(Z)-(furan-2-YL)methylidene]acetohydrazide is unique due to its combination of brominated aromatic rings and a furan moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H13Br2N3O2

Molecular Weight

415.08 g/mol

IUPAC Name

2-(3,5-dibromo-4-methylanilino)-N-[(Z)-furan-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C14H13Br2N3O2/c1-9-12(15)5-10(6-13(9)16)17-8-14(20)19-18-7-11-3-2-4-21-11/h2-7,17H,8H2,1H3,(H,19,20)/b18-7-

InChI Key

GNVJYNPTIMDGRL-WSVATBPTSA-N

Isomeric SMILES

CC1=C(C=C(C=C1Br)NCC(=O)N/N=C\C2=CC=CO2)Br

Canonical SMILES

CC1=C(C=C(C=C1Br)NCC(=O)NN=CC2=CC=CO2)Br

Origin of Product

United States

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